

chemical structure and properties of Acifluorfen

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Chemical Structure and Properties of Acifluorfen

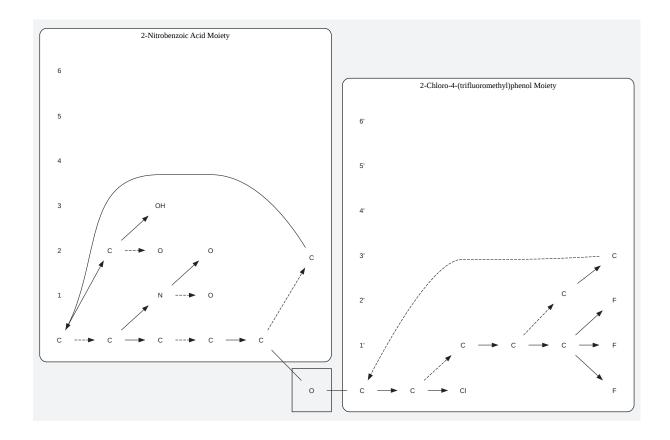
Introduction

Acifluorfen is a selective, post-emergence contact herbicide belonging to the diphenyl ether class of chemicals.[1][2] It is primarily used to control a wide range of broadleaf weeds and some grasses in crops such as soybeans, peanuts, peas, and rice.[1][3] Its herbicidal activity is light-dependent, leading to rapid disruption of cell membranes in susceptible plants.[4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, toxicological profile, and relevant experimental methodologies for Acifluorfen.

Chemical Structure and Identification

Acifluorfen, with the IUPAC name 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid, is characterized by a diphenyl ether linkage connecting a chlorinated, trifluoromethyl-substituted phenol ring and a nitrated benzoic acid ring.[3][5]





Click to download full resolution via product page

Caption: 2D Chemical Structure of Acifluorfen.

Table 1: Chemical Identification of Acifluorfen



Identifier	Value	Reference
IUPAC Name	5-[2-Chloro-4- (trifluoromethyl)phenoxy]-2- nitrobenzoic acid	[3]
CAS Number	50594-66-6 (Acid)	[3]
62476-59-9 (Sodium Salt)	[3]	
Molecular Formula	C14H7CIF3NO5	[3][5]
Molar Mass	361.66 g⋅mol ⁻¹	[3]
SMILES	Clc2cc(ccc2Oc1cc(C(=O)O)c(- -INVALID-LINK=O)cc1)C(F) (F)F	[3]
InChI Key	NUFNQYOELLVIPL- UHFFFAOYSA-N	[3]

Physicochemical Properties

The physical and chemical properties of **Acifluorfen** are critical for understanding its environmental fate, bioavailability, and formulation. It is typically an off-white solid in its acid form.[1] The sodium salt is more commonly used in commercial formulations due to its higher water solubility.[6][7]

Table 2: Physicochemical Properties of Acifluorfen and its Sodium Salt



Property	Value (Acifluorfen Acid)	Value (Acifluorfen Sodium)	Reference
Appearance	Off-white solid	White powder/Brown crystalline powder	[1]
Melting Point	151.5-157 °C	124-125 °C	[2][3]
Water Solubility	120 mg/L (25 °C)	>250,000 mg/L (25 °C)	[1][5]
Vapor Pressure	0.133 mPa (20 °C)	-	[1]
Acidity (pKa)	3.86	-	[3]
Log P (Octanol-Water Partition Coefficient)	1.18 (20 °C)	-	[3]
Adsorption Coefficient (Koc)	44 - 684	-	[4]

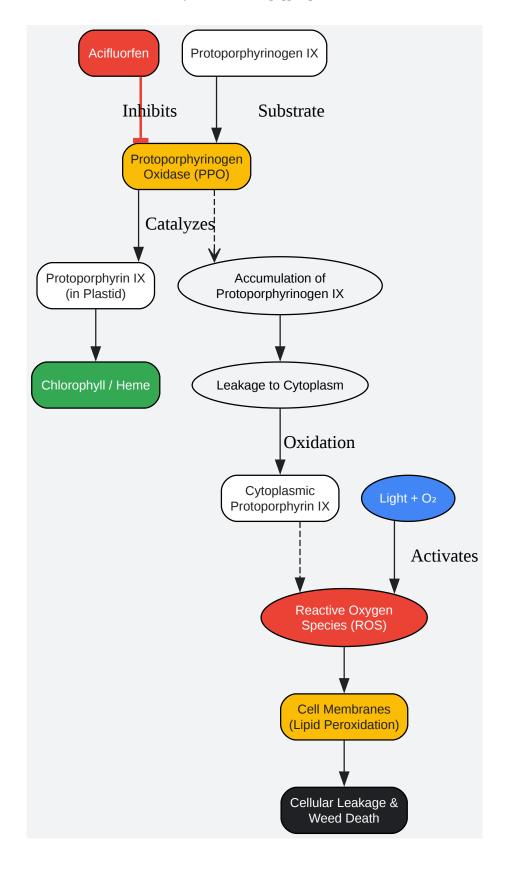
Mechanism of Action

Acifluorfen's herbicidal activity is initiated by the inhibition of the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll and heme biosynthesis pathway.[3][5]

- Inhibition of PPO: Acifluorfen blocks the PPO enzyme, which is responsible for the oxidation of protoporphyrinogen IX (Proto IX-gen) to protoporphyrin IX (Proto IX).[3]
- Accumulation of Proto IX-gen: This blockage leads to the accumulation of Proto IX-gen, which then leaks from the plastid into the cytoplasm.
- Extrachloroplastic Oxidation: In the cytoplasm, a non-enzymatic or alternative enzymatic oxidation of Proto IX-gen to Proto IX occurs.
- Photosensitization: The accumulated Proto IX is a potent photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen.[3][8]
- Lipid Peroxidation and Membrane Damage: The ROS rapidly attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation.[3][9] This leads to



the loss of membrane integrity, cellular leakage, and ultimately, rapid cell death, manifesting as chlorosis and desiccation of the plant tissue.[3][10]





Click to download full resolution via product page

Caption: Acifluorfen's mechanism of action via PPO inhibition.

Toxicological Profile

Acifluorfen exhibits low to moderate acute toxicity in mammals.[1][7] However, it is a severe eye irritant and a moderate skin irritant.[5] The U.S. EPA has classified **Acifluorfen** as a Category B2 carcinogen (probable human carcinogen) based on evidence of increased tumor incidence in mice.[5][11]

Table 3: Acute Toxicity of Acifluorfen

Test Organism	Route	LD50 / LC50	Toxicity Class	Reference
Rat (Female)	Oral	1370 mg/kg	Slight	[1]
Rat (Male)	Oral	2025 mg/kg	Slight	[1]
Rabbit	Dermal	>2000 mg/kg	Slight	[1]
Rat	Inhalation (4-hr)	>6.9 mg/L	Slight	[1]
Mallard Duck	Oral	2821 mg/kg	Practically Nontoxic	[1]
Bobwhite Quail	Oral	325 mg/kg	Moderately Toxic	[1]
Rainbow Trout	Aquatic (96-hr)	54 mg/L	Slightly Toxic	[1]
Bluegill Sunfish	Aquatic (96-hr)	31 mg/L	Slightly Toxic	[1]

Metabolism and Environmental Fate

Plant Metabolism: In resistant plants like soybeans, Acifluorfen is detoxified through
metabolic processes, primarily via conjugation with glutathione, a reaction catalyzed by
glutathione S-transferase.[3] In susceptible plants, it is absorbed by both roots and foliage
but shows limited translocation.[1]



- Soil Fate: **Acifluorfen** is moderately persistent in soil, with a half-life of approximately 59 days in silt loam.[1] The primary route of degradation is microbial action.[1] Its potential to leach into groundwater is considered high based on its chemical properties, though field studies have shown limited movement below the top few inches of soil.[1][6]
- Water Fate: The herbicide is stable against hydrolysis in water.[1] However, it undergoes
 rapid photodegradation when exposed to sunlight, with a half-life of 92 hours under
 continuous light.[1] The photoproducts of **Acifluorfen** may exhibit higher toxicity to aquatic
 organisms than the parent compound.[12][13]

Experimental ProtocolsSynthesis of Acifluorfen

The commercial synthesis of **Acifluorfen** typically involves a multi-step process. A common method is the Ullmann condensation.[3][7]

- Ullmann Condensation: 2-chloro-4-(trifluoromethyl)phenol is reacted with 2-nitro-5-fluorobenzonitrile. This step couples the two aromatic rings to form the diphenyl ether core.

 [3]
- Hydrolysis: The resulting intermediate is then hydrolyzed, typically using hydrobromic acid in an acetic acid solvent, to convert the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding Acifluorfen.[3]
- Salt Formation (Optional): To produce the more soluble sodium salt, the Acifluorfen acid is neutralized with a sodium base, such as sodium hydroxide.[7]

Analytical Method for Residue Determination

The determination of **Acifluorfen** residues in environmental and biological samples (e.g., crops, soil) is commonly performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[14][15]

Protocol: HPLC-UV Method for **Acifluorfen** in Crops[14]

Extraction:

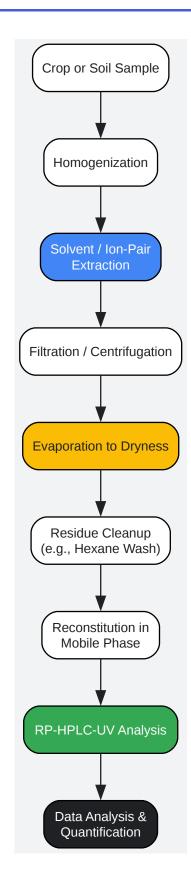
Foundational & Exploratory





- Homogenize the crop sample (e.g., dry beans, rice).
- Extract the residue with a solvent mixture such as acetonitrile and water.
- For acidic compounds like **Acifluorfen**, an ion-pair extraction can be employed. The
 sample is made basic, and a quaternary ammonium salt (e.g., tetrabutylammonium ion) is
 added to form an ion pair with the **Acifluorfen** anion.
- This ion pair is then selectively extracted into an organic solvent like dichloromethane.[14]
- Cleanup:
 - The organic extract is evaporated to dryness.
 - The residue is redissolved in a suitable solvent and may be washed with non-polar solvents like n-hexane to remove lipids and other interferences.[14]
- Analysis:
 - The final residue is dissolved in the mobile phase for analysis.
 - Instrumentation: A reverse-phase HPLC system with a UV detector is used.[14][16]
 - Column: A C18 column is typically employed.[15][16]
 - Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.05% phosphoric acid) and an organic solvent (e.g., acetonitrile). A common ratio is 20:80 (v/v) aqueous to organic.[16]
 - Detection: UV detection is performed at a wavelength around 225 nm.[16]
 - Quantification: The concentration of **Acifluorfen** is determined by comparing the peak area from the sample to a calibration curve generated from certified reference standards.
 The limit of detection in crops can be as low as 0.02 ppm.[14]





Click to download full resolution via product page

Caption: General workflow for Acifluorfen residue analysis.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. EXTOXNET PIP ACIFLUORFEN [extoxnet.orst.edu]
- 2. Acifluorfen [drugfuture.com]
- 3. Acifluorfen Wikipedia [en.wikipedia.org]
- 4. Use of Sodium acifluorfen_Chemicalbook [chemicalbook.com]
- 5. Acifluorfen | C14H7ClF3NO5 | CID 44073 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acifluorfen (Ref: RH 5781) [sitem.herts.ac.uk]
- 7. Acifluorfen-sodium (Ref: RH 6201) [sitem.herts.ac.uk]
- 8. Studies on the Mode of Action of Acifluorfen-Methyl in Nonchlorophyllous Soybean Cells:
 Accumulation of Tetrapyrroles PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons: LIGHT ACTIVATION AND THE SUBSEQUENT FORMATION OF LIPOPHILIC FREE RADICALS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "MECHANISM OF ACTION OF THE DIPHENYL ETHER HERBICIDE ACIFLUORFEN-METHYL" by GREGORY LEE ORR [docs.lib.purdue.edu]
- 11. Evaluation of the carcinogenic potential of pesticides. 1. Acifluorfen PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photochemistry and photoinduced toxicity of acifluorfen, a diphenyl-ether herbicide PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. "Analytical methods for the determination of acifluorfen and bentazone " by S.-H. Tseng, W.-C. Lee et al. [jfda-online.com]
- 15. epa.gov [epa.gov]
- 16. Analytical method validation for quantitative estimation of acifluorfen by using rp-hplc | International Journal of Current Research [journalcra.com]



 To cite this document: BenchChem. [chemical structure and properties of Acifluorfen].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165780#chemical-structure-and-properties-of-acifluorfen]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com